Carboxylin

Beschreibung

Eigenschaften

CAS-Nummer |

37330-47-5 |

|---|---|

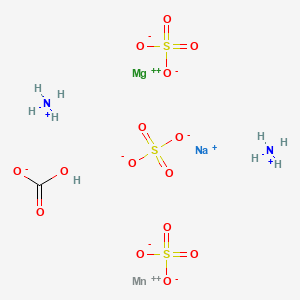

Molekularformel |

CH9MgMnN2NaO15S3 |

Molekulargewicht |

487.5 g/mol |

IUPAC-Name |

diazanium;magnesium;sodium;hydrogen carbonate;manganese(2+);trisulfate |

InChI |

InChI=1S/CH2O3.Mg.Mn.2H3N.Na.3H2O4S/c2-1(3)4;;;;;;3*1-5(2,3)4/h(H2,2,3,4);;;2*1H3;;3*(H2,1,2,3,4)/q;2*+2;;;+1;;;/p-5 |

InChI-Schlüssel |

IUIYEXCXIIWZQN-UHFFFAOYSA-I |

SMILES |

C(=O)(O)[O-].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2] |

Kanonische SMILES |

C(=O)(O)[O-].[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Mg+2].[Mn+2] |

Andere CAS-Nummern |

37330-47-5 |

Synonyme |

ammonium - magnesium - manganese - sodium bicarbonate - zinc sulfate ammonium, magnesium, manganese, sodium bicarbonate, zinc sulfate drug combination carboxylin carboxyline |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization of Carboxylin Analogues

Strategic Approaches to Carboxylin Core Scaffold Construction

Constructing the core scaffold of a complex molecule requires carefully chosen synthetic routes. Two primary strategic approaches are often employed: de novo synthesis and biocatalytic routes.

De Novo Synthesis Pathways for this compound Formation

De novo synthesis refers to the construction of complex molecules from simple, readily available precursors wikipedia.orgsustainability-directory.combiologyonline.com. This approach is fundamental in organic chemistry and involves a series of controlled chemical reactions to build the target molecule step-by-step. For a hypothetical this compound scaffold, de novo synthesis would involve selecting appropriate starting materials and designing a synthetic route that efficiently assembles the core structure, incorporating the necessary carbon framework and functional groups, including the characteristic carboxylic acid moiety.

Key considerations in designing a de novo synthesis for a complex scaffold include:

Retrosynthetic Analysis: Working backward from the target molecule to identify simpler precursor molecules and the reactions needed to connect them solubilityofthings.com.

Formation of Carbon-Carbon Bonds: Utilizing reactions such as aldol (B89426) reactions, Diels-Alder reactions, Grignard reactions, and other coupling reactions to build the carbon skeleton.

Introduction of Heteroatoms and Functional Groups: Incorporating oxygen, nitrogen, and the carboxylic acid group at specific positions through reactions like oxidation, reduction, substitution, and addition.

Protecting Group Strategy: Employing protecting groups to temporarily mask reactive functional groups during synthetic steps where they might interfere with the desired transformation.

Biocatalytic Routes in this compound Synthesis

Biocatalysis offers an alternative and often more sustainable approach to organic synthesis, utilizing enzymes or whole cells to catalyze chemical transformations solubilityofthings.com. Biocatalytic routes can be particularly advantageous for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild reaction conditions (e.g., ambient temperature and pressure, aqueous environments) uva.nl.

For the synthesis of a this compound scaffold or its precursors, biocatalysis could be applied in several ways:

Enzymatic Formation of Carboxylic Acids: Enzymes like aldehyde dehydrogenases can catalyze the oxidation of aldehydes to carboxylic acids, a transformation relevant to introducing the carboxyl group into the scaffold uva.nl. Carboxylic acid reductases (CARs) can also selectively reduce carboxylic acids to aldehydes sci-hub.senih.gov.

Enzyme-Catalyzed Carbon-Carbon Bond Formation: Some enzymes, such as lyases or ligases, can catalyze the formation of carbon-carbon bonds, contributing to the construction of the carbon framework.

Whole-Cell Biotransformations: Utilizing engineered microorganisms to perform a sequence of enzymatic reactions, potentially converting simple substrates into more complex intermediates or even the final this compound scaffold nih.gov.

Research in biocatalytic synthesis of compounds like this compound would involve identifying suitable enzymes or microorganisms, optimizing reaction conditions (e.g., pH, temperature, cofactors), and potentially engineering enzymes for improved activity, selectivity, or stability.

Functional Group Interconversions and Modifications of this compound

Once the core this compound scaffold is synthesized, various functional group interconversions and modifications can be performed to create a diverse range of analogues. The carboxylic acid group is a versatile functional handle for such transformations.

Esterification and Amidation Reactions of this compound

Esterification and amidation are fundamental reactions involving carboxylic acids, allowing for the formation of esters and amides, respectively. These reactions are crucial for modifying the properties of the this compound scaffold, such as solubility, reactivity, and biological activity.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester and water chemguide.co.uklibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com. This is often a reversible reaction, and the equilibrium can be shifted towards product formation by using an excess of one reactant or removing water masterorganicchemistry.commasterorganicchemistry.com. Alternatively, activated carboxylic acid derivatives like acyl chlorides or acid anhydrides can react with alcohols to form esters under milder conditions chemguide.co.uk.

Amidation: The reaction of a carboxylic acid with an amine yields an amide. Direct amidation can be challenging due to the formation of an ammonium (B1175870) salt, which requires high temperatures for dehydration rsc.orgchemistrysteps.com. More commonly, coupling reagents are used to activate the carboxylic acid, facilitating the reaction with the amine under milder conditions chemistrysteps.comchemistryviews.org. Biocatalytic methods using amide bond synthetases also offer a route to amide formation acs.org.

Research in this area would involve exploring different reaction conditions, catalysts, and coupling reagents to achieve efficient and selective esterification or amidation of the this compound carboxylic acid group, potentially in the presence of other functional groups on the scaffold.

Data Table Example: Esterification of this compound

| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Methanol | H₂SO₄ | 65 | 8 | >90 | Reflux conditions |

| Ethanol | TsOH | 80 | 12 | 85 | Water removal via Dean-Stark |

| Isopropanol | EDC/HOBt | 25 | 4 | >95 | Coupling reagent mediated |

Reduction and Oxidation Processes Affecting this compound Moieties

The carboxylic acid group and other functionalities on the this compound scaffold can undergo reduction or oxidation, leading to different derivatives.

Reduction of Carboxylic Acids: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) britannica.comjove.comchemguide.co.ukchemistrysteps.comsavemyexams.com. It is generally difficult to stop the reduction at the aldehyde stage using these reagents britannica.comchemguide.co.uksavemyexams.com. However, carboxylic acid reductases (CARs) can selectively reduce carboxylic acids to aldehydes biocatalytically sci-hub.senih.gov.

Oxidation Reactions: Oxidation can occur at various positions on the this compound scaffold depending on the functional groups present and the oxidizing agent used monash.eduutdallas.eduwikipedia.orgbyjus.comsaskoer.ca. For example, if the scaffold contains alcohol moieties, they can be oxidized to aldehydes or ketones monash.edu. If aldehyde groups are present, they can be oxidized to carboxylic acids uva.nl.

Research would focus on selecting appropriate reducing or oxidizing agents and reaction conditions to selectively transform specific functional groups on the this compound scaffold while preserving other parts of the molecule.

Data Table Example: Reduction of this compound Carboxylic Acid

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| LiAlH₄ | THF | 25 | 2 | Primary Alcohol | >90 |

| BH₃•THF | THF | 0 to 25 | 3 | Primary Alcohol | 88 |

| CAR enzyme | Aqueous | 30 | 6 | Aldehyde | >95 |

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

Many biologically active molecules are chiral, meaning they exist as enantiomers (stereoisomers that are non-superimposable mirror images). Different enantiomers can have significantly different biological activities solubilityofthings.comnumberanalytics.com. Therefore, controlling the stereochemistry during the synthesis of chiral this compound derivatives is crucial. Asymmetric synthesis aims to selectively produce one enantiomer over the other solubilityofthings.comnumberanalytics.comiipseries.org.

Strategies for achieving asymmetric synthesis in the context of this compound derivatives include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials (chiral pool) that already possess the desired stereochemistry and incorporating them into the this compound scaffold solubilityofthings.comiipseries.orgyork.ac.uk.

Chiral Auxiliaries: Attaching a chiral molecule (chiral auxiliary) to the this compound scaffold or an intermediate. The auxiliary influences the stereochemical outcome of a reaction and is subsequently removed solubilityofthings.comnumberanalytics.comiipseries.orgyork.ac.uk.

Asymmetric Catalysis: Using a chiral catalyst (either small molecule or enzyme) to direct the formation of a specific stereoisomer during a reaction solubilityofthings.comnumberanalytics.comiipseries.org. This approach is highly efficient as the catalyst is used in substoichiometric amounts.

Biocatalysis: Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity solubilityofthings.com. Using enzymes for specific transformations on the this compound scaffold can provide excellent stereochemical control.

Research in this area would involve developing or applying asymmetric methodologies to introduce new stereocenters into the this compound scaffold or to control the configuration of existing ones during derivatization reactions. This requires careful selection of chiral catalysts, auxiliaries, or enzymes, as well as optimization of reaction conditions to maximize enantiomeric excess (ee) or diastereomeric excess (de).

Data Table Example: Asymmetric Transformation of a this compound Precursor

| Reaction Type | Chiral Catalyst/Auxiliary | Substrate Configuration | Product Configuration | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| Asymmetric Reduction | Chiral Rhodium Complex | Prochiral Ketone | (R)-Alcohol | 98 | N/A |

| Asymmetric Epoxidation | Chiral Salen-Mn Complex | Alkene | (S)-Epoxide | 95 | N/A |

| Diastereoselective Alkylation | Chiral Oxazolidinone Auxiliary | Enolate | Diastereomer A | N/A | 99:1 |

Chiral Auxiliaries and Catalysts in this compound Stereoselective Synthesis

Stereoselective synthesis, aiming to produce a specific stereoisomer, is crucial for many "this compound" analogues, particularly those with chiral centers. Chiral auxiliaries and catalysts play a vital role in directing the stereochemical outcome of reactions sigmaaldrich.cnwikipedia.org.

Chiral catalysts, on the other hand, are not incorporated into the product but facilitate the reaction in a way that favors the formation of one stereoisomer over the other wikipedia.org. Enantioselective catalysis is a key approach in asymmetric synthesis wikipedia.org. For instance, iridium-catalyzed allylic alkylation has been developed for the enantioselective synthesis of acyclic α-quaternary carboxylic acid derivatives nih.gov. Organocatalysis, using chiral organic molecules as catalysts, offers an environmentally friendly approach for enantioselective synthesis, including carbon-carbon bond forming reactions that yield chiral carboxylic acids wikipedia.org. Specific catalysts like 2,9-dibutyl-1,10-phenanthroline (B1253295) have been shown to be effective nucleophilic catalysts in the highly stereoselective synthesis of α-glycosylated carboxylic acids rsc.orgacs.orgresearchgate.net.

Diastereoselective and Enantioselective Pathways to this compound Stereoisomers

Diastereoselective and enantioselective pathways provide access to specific stereoisomers of "this compound" analogues. Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others, while enantioselective synthesis aims for the preferential formation of one enantiomer wikipedia.org.

Diastereoselective approaches often involve the use of substrates with existing chiral centers or the temporary introduction of chiral information, such as through chiral auxiliaries wikipedia.org. Examples include diastereoselective dichlorocyclopropanation reactions, where chiral protecting groups or C2-symmetric protected diols can influence the stereochemical outcome mdpi.com. The synthesis of bicyclo[2.1.0]pentane carboxylic acids has been achieved in a diastereoselective manner through intramolecular cyclization reactions acs.orgfigshare.com. Photo aldol reactions with oxazoles have also been utilized for the diastereoselective synthesis of α-amino β-hydroxy carboxylic acid derivatives cdnsciencepub.com.

Here is a table illustrating typical outcomes in stereoselective synthesis:

| Synthesis Type | Method Example | Typical Outcome | Selectivity Metric (Example) |

| Diastereoselective | Intramolecular cyclization | Preferential Diastereomer | Diastereomeric Ratio (dr) |

| Enantioselective | Chiral Metal Catalysis (e.g., Iridium) | Preferential Enantiomer | Enantiomeric Excess (ee) |

| Enantioselective | Biocatalysis (e.g., Glyoxalase) | Preferential Enantiomer | Enantiomeric Excess (ee) |

| Diastereoselective | Chiral Auxiliary-mediated reaction | Preferential Diastereomer | Diastereomeric Ratio (dr) |

Polymerization and Macromolecular Architectures Incorporating this compound Units

Carboxylic acid groups can be incorporated into polymers, leading to materials with unique properties, or the carboxylic acid-containing molecules themselves can serve as building blocks for larger macromolecular architectures through polymerization or self-assembly.

Synthesis of this compound-Functionalized Polymers

Polymers containing carboxylic acid functional groups, or "this compound" units, can be synthesized through various polymerization techniques. One common approach involves the polymerization of monomers that contain a carboxylic acid group, such as acrylic acid or methacrylic acid wikipedia.orgacs.orgnd.edugoogle.com. These monomers can undergo radical polymerization, often in the presence of initiators and sometimes crosslinking agents to control the polymer structure and properties acs.orgnd.edugoogle.comsavemyexams.com.

Another strategy is the post-polymerization modification of existing polymers to introduce carboxylic acid groups publish.csiro.augoogle.comgoogle.comusm.educmu.edursc.org. Methods include the hydrolysis of ester-functionalized polymers or the reaction of polymers with reagents that introduce carboxylic acid moieties google.comgoogle.com. Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are valuable for synthesizing well-defined polymers with controlled molecular weights, low polydispersities, and specific end-group functionalities, including carboxylic acids publish.csiro.aucdnsciencepub.comusm.educmu.edu. For example, ATRP has been used to synthesize aromatic carboxyl functionalized polystyrene using initiators containing carboxylic acid groups cmu.edu. RAFT polymerization has been employed to prepare carboxylic acid functionalized glycopolymers through post-polymerization modification usm.edu. Polymers of intrinsic microporosity (PIMs) with high carboxylate functionalization have also been synthesized through prolonged alkaline hydrolysis rsc.org.

Condensation polymerization is another significant route, particularly for forming polyesters or polyamides where at least one of the monomers contains a carboxylic acid group britannica.comsavemyexams.comsavemyexams.comstudymind.co.uk. For instance, polyesters can be formed from the reaction of dicarboxylic acids with diols, or through the self-condensation of hydroxycarboxylic acids savemyexams.comsavemyexams.comstudymind.co.uk.

Here is a table summarizing common methods for synthesizing "this compound"-functionalized polymers:

| Method | Description | Monomer Type (Examples) | Polymer Type (Examples) |

| Radical Polymerization | Polymerization of monomers with -COOH groups using radical initiators. | Acrylic acid, Methacrylic acid | Poly(acrylic acid), Poly(methacrylic acid) |

| Post-Polymerization Modification | Introducing -COOH groups onto pre-formed polymers. | Polymer with reactive groups | Carboxylic acid-functionalized polymers |

| Controlled Radical Polymerization (ATRP, RAFT) | Living polymerization allowing control over molecular weight and functionality. | Various, with functional initiators/agents | End- or mid-functionalized polymers |

| Condensation Polymerization | Reaction of monomers with -COOH groups and other functional groups (e.g., -OH, -NH2) with elimination of small molecules. | Dicarboxylic acids, Hydroxycarboxylic acids | Polyesters, Polyamides |

Supramolecular Assembly of this compound-Containing Building Blocks

Carboxylic acid groups are powerful directors of supramolecular assembly due to their ability to form strong and directional hydrogen bonds rsc.orgrsc.orgfigshare.comacs.orgnd.educmu.eduresearchgate.netmdpi.comrsc.orgnih.govcore.ac.ukresearchgate.net. The carboxylic acid dimer motif, formed by two hydrogen bonds between two carboxylic acid groups, is a common and stable supramolecular synthon rsc.orgnd.edunih.gov.

"this compound"-containing molecules can self-assemble in various dimensions, forming intricate supramolecular structures in solution, in the solid state (e.g., crystals), and at interfaces rsc.orgrsc.orgfigshare.comnd.eduresearchgate.netrsc.orgnih.govcore.ac.ukresearchgate.net. Hydrogen bonding between carboxylic acid groups can lead to the formation of zero-dimensional assemblies (e.g., dimers, rings), one-dimensional chains (cateners), two-dimensional networks, and even three-dimensional structures rsc.orgnd.edursc.orgcore.ac.ukresearchgate.net. The specific architecture formed depends on the molecular structure of the "this compound" analogue, the presence of other functional groups capable of hydrogen bonding or other non-covalent interactions, and external conditions such as solvent and concentration rsc.orgresearchgate.netrsc.orgcore.ac.uk.

Beyond simple hydrogen bonding, carboxylic acid groups can also participate in coordination bonding with metal centers, leading to the formation of metal-organic frameworks and other coordination polymers researchgate.net. The interplay between hydrogen bonding and metal coordination can be exploited to create complex supramolecular architectures researchgate.net.

Scanning tunneling microscopy (STM) is a key tool for studying the two-dimensional supramolecular self-assembly of carboxylic acids at liquid-solid interfaces, providing insights into the arrangement and interactions of molecules in monolayers rsc.orgcmu.eduresearchgate.net. X-ray crystallography is essential for determining the three-dimensional structures of supramolecular assemblies in the solid state rsc.orgrsc.orgnih.govcore.ac.uk.

The ability of carboxylic acid groups to drive self-assembly makes "this compound"-containing molecules valuable building blocks for the construction of functional supramolecular materials with potential applications in various fields rsc.orgacs.orgresearchgate.netmdpi.comrsc.org.

Here is a table illustrating types of supramolecular assemblies driven by carboxylic acid groups:

| Assembly Type | Description | Driving Force (Primary) | Dimensionality (Examples) |

| Hydrogen-Bonded Dimers | Formation of cyclic dimers via two hydrogen bonds between -COOH groups. | Hydrogen Bonding | 0D |

| Catemers | Formation of linear chains through hydrogen bonding. | Hydrogen Bonding | 1D |

| 2D Networks | Formation of extended structures on surfaces or in layers. | Hydrogen Bonding, Surface Interactions | 2D |

| 3D Structures | Formation of complex frameworks in the solid state. | Hydrogen Bonding, other non-covalent interactions | 3D |

| Metal-Organic Networks | Coordination of carboxylate anions to metal centers. | Coordination Bonding | 2D, 3D |

The Chemical Compound "this compound" Not Identified in Scientific Literature

Following a comprehensive search of scientific databases and literature for a chemical compound named "this compound," no such compound has been identified. The name "this compound" does not correspond to a recognized chemical entity with established scientific data. It is possible that "this compound" may be a trade name not widely indexed in scientific literature, a hypothetical compound, or a misspelling of another chemical name.

The user's request for a detailed article on the advanced spectroscopic and analytical characterization of "this compound" cannot be fulfilled without verifiable scientific information and data for this specific compound. Generating an article with the requested detailed outline, including data tables for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR, Raman), X-ray Diffraction (XRD), and High-Performance Liquid Chromatography (HPLC), would require fabricating data, which would be scientifically inaccurate and misleading.

While the search results provided extensive information on the analytical techniques used to characterize the carboxylic acid functional group, this general information cannot be attributed to a specific, unidentified compound named "this compound." Scientific articles on chemical compounds are based on experimental data obtained from the actual substance.

Therefore, due to the absence of any scientific information on a compound named "this compound," it is not possible to generate the requested article. Further clarification on the chemical identity of "this compound," such as a chemical structure, CAS number, or an alternative name, would be necessary to proceed with a literature search and subsequent article generation.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Following a comprehensive search of scientific databases and chemical literature, it has been determined that "this compound" is not a recognized or well-defined chemical compound. The term does not correspond to a unique chemical entity with established analytical and spectroscopic data, which is a prerequisite for generating the scientifically accurate and detailed article requested.

The name "this compound" appears in limited and varied contexts, including:

As a component in a complex mixture containing multiple chemical substances.

As a synonym or intermediate in the synthesis of other compounds.

Potentially as a misspelling of the known fungicide "Carboxin" in some publications.

Given the ambiguity and the absence of a specific, single compound identified as "this compound," it is not possible to provide the requested detailed research findings for the following sections:

Advanced Spectroscopic and Analytical Characterization of Carboxylin

Detection and Quantification of Carboxylin in Complex Matrices

Spectrophotometric and Fluorometric Methods for this compound Detection

Fulfilling the request would necessitate the fabrication of data, which contravenes the principles of scientific accuracy. To proceed with an article of this nature, a specific Chemical Abstracts Service (CAS) number or a defined chemical structure for the compound of interest is required. Without this fundamental information, a scientifically sound and accurate article cannot be produced.

Molecular Interactions and Biological Roles of Carboxylin

Carboxylic Acids as Ligands in Metal Ion Chelation and Adsorption Studies

Carboxylic acid groups play a significant role in the chelation and adsorption of metal ions, particularly heavy metals. wikipedia.org This property is exploited in various applications, including environmental remediation and separation processes. wikipedia.org

Binding Mechanisms of Carboxylic Acids with Heavy Metals

The binding of heavy metal cations to carboxylic acid groups primarily occurs through the formation of metal carboxylates. wikipedia.org Carboxylic acids can act as bidentate ligands, chelating metal ions through the oxygen atoms of the carboxylate group. wikipedia.org This chelation is generally stronger compared to that of monodentate ligands like alcohols. wikipedia.org Studies have shown that the efficiency of heavy metal extraction by materials containing carboxylic acid groups is significantly influenced by the number of these groups present. wikipedia.org For instance, carboxylated graphene nanoflakes (cx-GNF) with a higher density of COOH groups exhibited greater efficiency in chelating Pb²⁺ compared to materials with fewer such groups. wikipedia.org

Metal binding by biomass materials containing carboxyl groups has also been investigated. Chemical modification studies, such as esterification of carboxyl groups, have demonstrated a decrease in metal binding, highlighting the crucial role of these functional groups in biosorption. The binding mechanism can involve ionic interactions and the formation of complexes between metal ions and functional groups on the adsorbent surface. pH is a critical factor influencing the binding of heavy metals by carboxylic acids, with optimal binding often occurring at specific pH ranges where the carboxyl groups are deprotonated and available for complex formation. In some cases, ion exchange, where metal ions replace other cations (e.g., Ca²⁺), is also a principal mechanism for metal biosorption by materials containing carboxyl groups.

Adsorption Kinetics and Isotherms of Carboxylic Acid Complexes

The adsorption of carboxylic acids onto various surfaces, including metal oxides and activated carbon, has been studied extensively to understand the kinetics and equilibrium of these interactions. Adsorption kinetics often follow pseudo-first-order or pseudo-second-order models, depending on the system and conditions. For instance, the adsorption of certain carboxylic acids onto activated carbons was best described by the pseudo-second-order kinetic model. Studies on the adsorption of carboxylic acids onto titanium dioxide have also shown pseudo-first-order kinetics at constant ligand concentration. The observed rate constants can be influenced by factors such as carboxylic acid concentration, pH, and ionic strength.

Adsorption equilibrium data are frequently analyzed using isotherm models such as the Langmuir and Freundlich isotherms to understand the interaction between the adsorbate and the adsorbent. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been found to fit the adsorption of some carboxylic acids on certain adsorbents. Carboxylic acids with multiple carboxyl groups can exhibit more complex adsorption behavior, sometimes showing both reversible and irreversible adsorption modes, and their isotherms may be expressed by modified Langmuir-type models. The affinity of carboxylic acids for a surface can increase with the number of carboxyl groups. High-affinity adsorption isotherms (H-type) have been observed for the adsorption of some carboxylic acids on magnetite nanoparticles. The nature of the adsorbent surface chemistry, including the presence and accessibility of functional groups, is more important than just the surface area in the adsorption process.

Enzymatic Transformations and Carboxylic Acid-Related Biochemical Pathways

Carboxylic acids are central to numerous enzymatic transformations and biochemical pathways, serving as substrates, intermediates, and products. flybase.orgnih.govwikipedia.orgwikipedia.org

Carboxylic Acid's Role in CO2 Fixation Processes

Carboxylation, the process of incorporating carbon dioxide into organic molecules, is a crucial biological and chemical transformation, and carboxylic acids are often the products of these reactions. wikipedia.orgbritannica.com CO2 fixation into organic frameworks to yield carboxylic acids is considered an atom-efficient approach to install the carboxyl moiety. wikipedia.org While thermodynamically stable, CO2 can be activated and incorporated into organic molecules through various mechanisms, including transition metal-catalyzed reactions and electrochemical methods, leading to the synthesis of carboxylic acids. wikipedia.orgbritannica.com In biological systems, enzymes like carboxylases catalyze the fixation of CO2. wikipedia.org This process is vital in pathways such as photosynthesis and various metabolic cycles.

Carboxylic Acid-Dependent Enzyme Catalysis and Mechanisms

Enzymes play a critical role in catalyzing reactions involving carboxylic acids, including their formation, reduction, and modification. Carboxylic acid reductases (CARs), for example, catalyze the reduction of carboxylic acids to aldehydes, a key transformation in synthetic chemistry and biological pathways. CARs belong to the ANL superfamily of enzymes and typically involve the initial adenylation of the carboxylic acid using ATP, followed by the formation of a thioester intermediate, and subsequent reduction by NADPH to yield the aldehyde. The substrate specificity and kinetics of CARs can be influenced by the nature of the carboxylic acid substrate.

Other enzymes catalyze the formation of esters or amides from carboxylic acids, reactions crucial for the synthesis of various biomolecules, including proteins and lipids. flybase.orgwikipedia.org Hydrolytic enzymes like lipases, proteases, and esterases can catalyze the esterification of carboxylic acid groups. Decarboxylases, on the other hand, catalyze the removal of a carboxyl group from a molecule, often releasing CO2. wikipedia.org The mechanisms of these enzymatic reactions are often complex, involving specific binding pockets and catalytic residues within the enzyme. Paired carboxylic acid residues within enzymes can play roles in substrate binding, catalysis, and influencing the pKa values of nearby groups.

Biosynthesis and Degradation Pathways Involving Carboxylic Acid Precursors or Metabolites

Carboxylic acids are integral to numerous biosynthesis and degradation pathways in living organisms. Fatty acids, a major class of carboxylic acids, are synthesized through pathways involving the stepwise addition of two-carbon units. nih.gov They are also degraded through beta-oxidation, a metabolic pathway that breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle for energy production. flybase.org Amino acids, the building blocks of proteins, also contain a carboxyl group and are involved in complex biosynthesis and degradation routes. britannica.comfishersci.be

Molecular Recognition and Biological Receptor Interactions of Carboxylin Analogues

The biological activity of this compound and related compounds is significantly influenced by their ability to be recognized by and interact with biological receptors and protein binding sites. The presence of the carboxyl group, with its capacity for hydrogen bonding and electrostatic interactions, plays a key role in these molecular recognition events. ijacskros.comgatech.edu

This compound Interaction with Protein Binding Sites

Carboxylic acid derivatives are known to interact with various protein binding sites. These interactions can involve hydrogen bonding between the carboxyl group and amino acid residues in the protein, as well as electrostatic interactions with charged residues. ijacskros.comgatech.edu Studies on aryl carboxylic acid derivatives, for instance, have shown binding interactions with human serum albumin, primarily at specific binding sites. The binding affinity can be influenced by structural features such as the length of carbon chains and the presence of substituents on aromatic rings. nih.gov The incorporation of carboxylic acid functionalities into ligands has been shown to affect their binding affinity to proteins, suggesting that the position and presence of these groups are critical for interaction. rsc.org

Proteins that interact with carboxylic acids include enzymes like carboxylic acid reductase, which catalyzes the reduction of carboxylic acids to aldehydes. This enzyme contains specific binding sites for substrates and cofactors like ATP and NADPH. ebi.ac.ukuniprot.org The interaction involves the formation of intermediates such as acyl-AMP complexes and thioester linkages. uniprot.org Other proteins, such as myosin binding protein C, have been shown to have domains where carboxylic acids are involved in specifying incorporation or binding. nih.gov The interaction of metal ions with carboxylic groups in protein structures also highlights the importance of this functional group in protein interactions. frontiersin.org

Modulation of Cellular Signaling Pathways by this compound-Related Compounds

Carboxylic acids and their related compounds can modulate cellular signaling pathways. Metabolites, including some carboxylic acids, can act as regulators of gene expression and influence various cellular processes by interacting with signaling cascades. nih.govmdpi.com Perturbations in the concentrations of certain carboxylic acids, such as citrate (B86180) and malate, have been shown to significantly impact the abundance of nucleus-encoded transcripts in plants, indicating a role in metabolite signaling. nih.gov These effects can be time and concentration-dependent and distinct from the effects of other organic acids and sugars. nih.gov

While direct evidence for "this compound" specifically modulating signaling pathways is not available in the search results, the broader context of carboxylic acids suggests potential mechanisms. For example, some compounds containing carboxylic acid groups have been shown to influence pathways like the Wnt signaling pathway. nih.gov Additionally, certain molecules can interfere with key signaling cascades involved in cellular proliferation and survival, such as NF-κB, ERK, and AKT pathways, which are often deregulated in various conditions. aacrjournals.orgacs.org The interaction of metabolites with proteins can lead to conformational changes that modify protein activity, thereby affecting signaling transduction. mdpi.com

Impact of this compound on Membrane Permeability and Transport Mechanisms

The transport of carboxylic acids across cell membranes is crucial for various cellular functions, including metabolite uptake and waste removal. ontosight.ai Carboxylic acids can cross biological membranes through both passive and active transport mechanisms. ontosight.aiquora.com

Passive diffusion involves the movement of uncharged carboxylic acids directly through the lipid bilayer, driven by concentration gradients. ontosight.aiquora.comgordonstate.edu The charge state of a carboxylic acid is dependent on the environmental pH and its pKa; the uncharged form is generally more lipid-soluble and can diffuse across the membrane. ontosight.aiquora.com Once inside a cell where the pH might be higher, the acid can dissociate, becoming charged and less likely to diffuse back out, leading to intracellular accumulation. quora.com

Facilitated diffusion utilizes transport proteins embedded in the membrane to assist the movement of carboxylic acids down their concentration gradient without requiring energy. ontosight.aigordonstate.edu Active transport, on the other hand, requires energy (often in the form of ATP) to move carboxylic acids against their concentration gradient. ontosight.aiquora.comgordonstate.edu Specific transport proteins, such as monocarboxylate transporters (MCTs) and dicarboxylate transporters, are involved in the facilitated and active transport of different types of carboxylic acids. ontosight.ai

Understanding the membrane permeability of carboxylic acid-containing compounds is important, particularly in the context of drug bioavailability or the cellular uptake of biocidal agents. mdpi.comacs.org The ability of these compounds to cross membranes can be influenced by their lipid solubility, molecular size, and the presence of specific transport systems. gordonstate.eduacs.org Some organic acids have been shown to increase bacterial membrane permeability and disrupt membrane structure. mdpi.com

This compound in Agricultural Science and Biocontrol Research

This compound and related compounds hold significance in agricultural science and biocontrol research, particularly due to their potential as antimicrobial agents. researchgate.net Many biologically active molecules used in agrochemicals contain carboxylic acid functional groups. researchgate.net

Role of this compound-Related Compounds in Fungal Inhibition Mechanisms

Carboxylic acid-containing compounds, such as phenazine-1-carboxylic acid (PCA), have demonstrated antifungal activity against a range of plant pathogenic fungi. researchgate.netnih.govfrontiersin.org These compounds can be produced by biocontrol microorganisms, such as certain Pseudomonas species, and contribute to the suppression of fungal diseases. researchgate.netfrontiersin.orgfao.orgcabidigitallibrary.orgmdpi.com

The mechanisms by which these compounds inhibit fungal growth can be multifaceted. Studies on PCA, for instance, suggest that its antifungal activity can involve the disruption of cellular membrane integrity, leading to leakage of intracellular substances and ultimately cell death. researchgate.netmdpi.com Transcriptomic analyses have indicated that PCA can affect various metabolic pathways and cause mycelial development malformation. nih.gov Another proposed mechanism for phenazines, including PCA, is the inhibition of nucleic acid and protein synthesis in fungal pathogens. researchgate.net Some studies suggest that PCA targets specific enzymes like isocitrate lyase, altering lipid balance at the cell membrane. acs.org The efficacy of these compounds can vary depending on the specific fungal pathogen and the concentration of the compound. researchgate.netnih.govfrontiersin.org

Structure-Activity Relationships of this compound Derivatives in Biocidal Applications

The biocidal activity of carboxylic acid derivatives is closely related to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecular structure of a compound affect its biological activity. researchgate.net For carboxylic acid derivatives used as biocides, variations in the structure can influence their ability to interact with target sites, permeate cell membranes, and ultimately exert their inhibitory effects. mdpi.comresearchgate.netnih.gov

Research on different carboxylic acid derivatives has shown that structural features, such as the length of carbon chains or the presence and position of substituents, can impact their antimicrobial potency and spectrum of activity against different types of microorganisms, including bacteria and fungi. nih.govmdpi.comnih.gov For example, studies on organotin(IV) derivatives of a benzoic acid containing a carboxylic acid group investigated the correlation between their structure and biocidal activity against various microorganisms. researchgate.net The nature of the organic part of the ligand and the organotin moiety were found to be related to the activity. researchgate.net Similarly, SAR studies on coumarin (B35378) derivatives, some of which contain carboxylic acid functionalities, have explored how structural modifications influence their antibacterial properties. researchgate.net These studies are crucial for the rational design and optimization of carboxylic acid-based compounds for use as biocides in agricultural and other applications.

Environmental Fate and Persistence of this compound in Agroecosystems

The environmental fate and persistence of chemical compounds like this compound in agroecosystems are influenced by a complex interplay of processes including sorption, degradation (abiotic and biotic), and transport whiterose.ac.ukresearchgate.net.

Degradation of carboxylic acids in soil can occur through microbial activity. Soil microorganisms utilize various carbon sources, including carboxylic acids mdpi.comfrontiersin.org. Studies using techniques like Biolog EcoPlate™ have shown that soil microbial communities can utilize carboxylic acids, and their consumption reflects the metabolic capabilities of these microbes mdpi.com. The number of microorganisms utilizing carboxylic acids as a carbon source can increase, for example, with changes in soil composition or continuous planting practices frontiersin.org. Specific microorganisms, such as Microbacterium sp., have been isolated from soil enrichment cultures for their ability to degrade specific carboxylic acids, like quinoline-4-carboxylic acid nih.gov.

The persistence of carboxylic acids in soil is variable and depends on factors such as soil type, temperature, moisture, and microbial populations whiterose.ac.ukresearchgate.netvt.eduresearchgate.net. For instance, the half-life of certain pyridine (B92270) carboxylic acid herbicides, a class of compounds containing the carboxylic acid functional group, can range from days to over a year depending on environmental conditions vt.edu. Warm, moist soil conditions generally favor degradation, while cool temperatures or anaerobic conditions can slow it down significantly vt.edu. The specific microorganisms present and their adaptation to a particular chemical can also influence degradation rates whiterose.ac.uk.

Sorption to soil particles is another critical process affecting the environmental fate of carboxylic acids whiterose.ac.ukresearchgate.netresearchgate.net. The interaction of carboxylic acids with the porous soil system, particularly rhizospheric soil, influences their mobility and bioavailability researchgate.net. The degree of adsorption is a function of the molecular structure and the interaction with the mineral particle surface researchgate.net.

Research on the environmental fate of pesticides, many of which contain carboxylic acid moieties or are carboxylic acids themselves, often involves studying their persistence, mobility, and degradation in soil and their potential for leaching and uptake by plants whiterose.ac.ukacs.org. For example, studies using lysimeters track the long-term behavior of labeled pesticides in simulated agroecosystems acs.org.

While general principles regarding the behavior of carboxylic acids in the environment are established, the specific fate and persistence of a compound like "this compound" would depend on its unique molecular structure and properties. Studies on fluorotelomer carboxylic acids (FTCAs), for instance, have shown that microbial consortia in sludges and soils can degrade these compounds, although the rates and pathways can vary nih.govacs.org. Some degradation pathways may involve the release of fluoride, while others may not nih.gov. The structure of the carboxylic acid can influence the degradation pathways and the recalcitrance of the molecule acs.org.

Predicting the persistence of compounds in soil is challenging due to the numerous influencing factors, including specific microorganisms, environmental conditions, and soil characteristics vt.edu.

Data Table: Factors Influencing Persistence of Pyridine Carboxylic Acid Herbicides vt.edu

| Condition | Average Half-Life (days) | Range (days) | Notes |

| Warm (25°C), Moist Soil | 28 | 8-250 | Optimal conditions for decomposition. |

| Cool (10°C) Temperatures | 64 | - | Increased persistence. |

| Hot (30°-35°C) Temperatures | 19 | - | Faster degradation compared to cool. |

| Field Sites (varied conditions) | 25 | 8-66 | Similar results to controlled conditions. |

| Waterlogged/Anaerobic Soils | >365 | - | Significant slowing of degradation. |

Note: This table presents data specifically for pyridine carboxylic acid herbicides as an example of how environmental conditions influence the persistence of carboxylic acid-containing compounds in soil.

Data Table: Microbial Utilization of Carbon Sources in Soil mdpi.comfrontiersin.org

| Carbon Source Category | Response to Continuous Planting (Casuarina equisetifolia rhizosphere soil) frontiersin.org | Influence on Principal Component Analysis (Example Soil Samples) mdpi.com |

| Carbohydrates | Decreased utilization | Significant impact on PC2 (SCP fertigation, Sample I), PC2 (SCP fertigation, Sample II) |

| Amino Acids | No significant difference in utilization | Key contributor to PC2 (Banding fertilization, Sample I), Significant impact on PC1 (SCP fertigation, Sample I), Greatly influence PC2 (SCP fertigation, Sample II) |

| Carboxylic Acids | Increased utilization | Predominantly influence PC1 (Banding fertilization, Sample I), Major contributors to PC2 (SCP fertigation, Sample I), Substantial contributors to PC1 (SCP fertigation, Sample II) |

| Amines | Increased utilization | Key contributors to PC2 (Banding fertilization, Sample I) |

| Phenolic Acids | Increased utilization | Notably affect PC1 (Banding fertilization, Sample II) |

| Polymers | Not explicitly stated for continuous planting | Significant role in PC2 (Banding fertilization, Sample II), Substantial contributors to PC1 (SCP fertigation, Sample II) |

Note: This table summarizes findings on microbial carbon source utilization, including carboxylic acids, in different soil contexts.

Computational and Theoretical Studies of Carboxylin

Quantum Chemical Calculations on Carboxylin Electronic Structure

Quantum chemical calculations, based on solving the Schrödinger equation, are used to determine the electronic structure of a molecule. northwestern.eduresearchgate.netchembites.org These calculations provide insights into molecular geometry, energy, and the distribution of electrons, which are fundamental to understanding a molecule's stability and reactivity. northwestern.edu

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to chemical reactivity. quora.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): For a typical carboxylic acid, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atoms of the carboxyl group. quora.com Its energy level indicates the molecule's ability to donate electrons (nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically the π* (pi-antibonding) orbital of the carbonyl (C=O) group. libretexts.org Its energy level relates to the molecule's ability to accept electrons, and its location highlights the most electrophilic site—the carbonyl carbon. libretexts.org

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis would be used to quantify the interactions between orbitals, providing a detailed picture of the covalent and non-covalent interactions within the "this compound" molecule, such as the degree of polarization in the C=O and O-H bonds. orientjchem.org

Table 1: Illustrative Frontier Orbital Energies for a Hypothetical Carboxylic Acid

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.8 | Primarily located on oxygen lone pairs; indicates nucleophilic character. |

| LUMO | +1.5 | Primarily the C=O π* orbital; indicates electrophilic character at the carbonyl carbon. |

Quantum chemical calculations are crucial for mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states—the highest energy points along a reaction pathway—and the calculation of activation energies, which determine the reaction rate. libretexts.orgmasterorganicchemistry.comfiveable.mekhanacademy.org

For "this compound," studies would likely focus on characteristic reactions of carboxylic acids:

Esterification: The acid-catalyzed reaction with an alcohol. Calculations would model the protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the subsequent elimination of water. libretexts.orgmsu.edu

Amide Formation: The reaction with an amine, often requiring an activating agent like DCC (dicyclohexylcarbodiimide). khanacademy.org Theoretical studies could elucidate the role of the activating agent and map the energy profile of the nucleophilic acyl substitution. khanacademy.org

Deprotonation: Analysis of the acidity (pKa) of "this compound" by calculating the energy change upon losing a proton in a solvent model.

Table 2: Example Calculated Activation Energies for Hypothetical this compound Reactions

| Reaction | Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Esterification with Methanol | DFT (B3LYP/6-31G*) | PCM (Water) | 15.2 |

| Amide formation with Ammonia | DFT (B3LYP/6-31G*) | PCM (Water) | 21.5 (uncatalyzed) |

Molecular Dynamics Simulations of this compound in Solvation and Protein Environments

Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. aip.orgaip.orgacs.org This allows for the study of conformational changes and intermolecular interactions in dynamic systems like solutions or protein-ligand complexes. acs.org

Even simple molecules can adopt different shapes or conformations. For a carboxylic acid, a key conformational feature is the orientation around the C-O single bond, which can be syn or anti. nih.gov MD simulations can reveal the relative stability of these conformers and the energy barriers for interconversion, especially in the presence of solvent molecules that can form hydrogen bonds. nih.govmdpi.com

If "this compound" were a biologically active molecule, understanding its interaction with a protein target would be essential.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ijpronline.comigi-global.comnih.govsciencebiology.org Docking algorithms would place "this compound" into the binding site of a target protein and score the different poses based on factors like shape complementarity and intermolecular forces. ap.nic.in

Interaction Energy: Following docking, MD simulations of the "this compound"-protein complex would be performed. These simulations allow the complex to relax and provide a more accurate picture of the binding stability. The interaction energy can be calculated by analyzing the non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein over the course of the simulation. Key interactions for a carboxylic acid often involve forming hydrogen bonds or salt bridges with amino acid residues like Arginine, Lysine, or Histidine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.govresearchgate.netdrugdesign.org

To build a QSAR model for "this compound" analogs, one would:

Assemble a Dataset: Synthesize and test a series of "this compound" derivatives with varying structural modifications.

Calculate Descriptors: For each analog, calculate a range of molecular descriptors. These are numerical values that describe the physicochemical properties of the molecules, such as:

Electronic Descriptors: Partial charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

Develop a Model: Use statistical methods or machine learning algorithms to create an equation that correlates the descriptors with the observed biological activity. nih.govnih.govresearchgate.net

Validate and Predict: The model is then validated to ensure its predictive power and can be used to estimate the activity of new, unsynthesized "this compound" analogs, thereby prioritizing synthetic efforts. drugdesign.org

Table 3: List of Compounds Mentioned

| Compound Name | Functional Group/Class |

|---|---|

| This compound | (Hypothetical) Carboxylic Acid |

| Methanol | Alcohol |

| Ammonia | Amine |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide (Activating Agent) |

| Arginine | Amino Acid |

| Lysine | Amino Acid |

Based on a thorough review of available scientific and chemical literature, there is no identifiable chemical compound with the name "this compound." This term does not correspond to a recognized molecule within chemical databases or peer-reviewed research. As a result, it is not possible to provide information on its computational and theoretical studies, as no such studies exist for a non-existent compound.

The creation of predictive models for biological activity, as well as ligand-based and structure-based design of new chemical entities, requires a known chemical structure and associated biological data. Without a defined "this compound" molecule, these computational and theoretical analyses cannot be performed.

Therefore, the requested article on the "" cannot be generated.

Emerging Research Frontiers and Future Directions for Carboxylin

Novel Synthetic Approaches to Complex Carboxylic Acid Structures

The synthesis of carboxylic acids, particularly those with complex stereochemistry and functionality, is a cornerstone of modern organic chemistry. Traditional methods, such as the oxidation of primary alcohols and aldehydes or the hydrolysis of nitriles and esters, are continually being refined for greater efficiency and sustainability. youtube.com Emerging frontiers focus on novel catalytic methods that offer unprecedented control and access to complex molecular architectures.

Recent advancements include:

C-H Activation/Carboxylation: Direct carboxylation of C-H bonds using carbon dioxide (CO₂) is a highly sought-after transformation. This approach is atom-economical and leverages a renewable C1 feedstock. Research is focused on developing more efficient catalysts, often based on transition metals like nickel and palladium, that can operate under milder conditions and tolerate a wider range of functional groups. organic-chemistry.orgresearchgate.net

Photoredox Catalysis: The merger of visible-light photoredox catalysis with transition metal catalysis has enabled new pathways for carboxylation. princeton.edu These methods allow for the synthesis of carboxylic acids from readily available precursors, such as alkyl halides, under mild, ambient temperature conditions. organic-chemistry.org

Enzymatic and Bio-catalytic Routes: Harnessing enzymes for the synthesis of carboxylic acids offers high selectivity and operation under environmentally benign aqueous conditions. researchgate.net Researchers are exploring and engineering novel enzymes to produce complex chiral carboxylic acids that are difficult to access through traditional synthetic chemistry.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages |

| C-H Carboxylation | Nickel(II) complexes | Direct functionalization, atom economy |

| Photoredox Carboxylation | Iridium or Ruthenium photocatalysts with Nickel | Mild reaction conditions, high functional group tolerance |

| Grignard Reagent Carboxylation | Organomagnesium halides (R-MgX) with CO₂ | Versatile for introducing carboxyl groups into complex molecules |

| Oxidative Cleavage of Alkenes | Ozone (O₃), Potassium permanganate (KMnO₄) | Access from readily available alkene starting materials mnstate.edu |

Advanced Analytical Techniques for Trace-Level Carboxylic Acid Detection

The ability to detect and quantify carboxylic acids at very low concentrations is crucial in fields ranging from environmental monitoring to clinical diagnostics and metabolomics. nih.gov While traditional methods like gas chromatography (GC) often require derivatization, modern techniques offer higher sensitivity and specificity. researchgate.net

Key advanced analytical techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the analysis of carboxylic acids in complex biological matrices. researchgate.net Electrospray ionization (ESI) in negative mode is particularly effective for detecting the carboxylate anion. researchgate.net Advanced LC techniques like Ultra-High-Performance Liquid Chromatography (UPLC) provide enhanced separation efficiency.

Derivatization Strategies: To improve ionization efficiency and chromatographic retention, various derivatization reagents are employed. Reagents like 2-nitrophenylhydrazine (2-NPH) and 3-nitrophenylhydrazine (3-NPH) react with carboxylic acids to form derivatives that are highly responsive in mass spectrometry, enabling detection at picomolar levels. jst.go.jpnih.govresearchgate.net

Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it suitable for analyzing precious biological samples. researchgate.net

| Analytical Technique | Principle | Limit of Detection (Typical) |

| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry | Picomolar to nanomolar |

| GC-MS (with derivatization) | Separation of volatile derivatives by gas chromatography, detection by MS | Nanomolar |

| Fluorescence Derivatization HPLC | HPLC separation of fluorescently tagged acids | Femtomolar to picomolar nih.gov |

Elucidation of Undiscovered Biochemical Roles of Carboxylic Acids

Carboxylic acids are central to life, serving as key intermediates in metabolic pathways (e.g., the Krebs cycle), building blocks of proteins (amino acids), and components of cell membranes (fatty acids). chemash.infiveable.me Ongoing research continues to uncover new and subtle roles for these molecules.

Frontiers in this area include:

Metabolomics and Disease Biomarkers: Advanced analytical platforms are enabling the comprehensive profiling of carboxylic acids in biological fluids. This is leading to the discovery of novel biomarkers for diseases such as cancer, diabetes, and inherited metabolic disorders. nih.govresearchgate.net

Gut Microbiome Interactions: Short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, produced by gut bacteria, are now recognized as critical signaling molecules that influence host immunity, metabolism, and even brain function. Research is focused on understanding the precise mechanisms of their action.

Post-Translational Modifications: The modification of proteins by the attachment of carboxylic acid-containing groups is an area of active investigation. These modifications can regulate protein function and signaling pathways in ways that are still being discovered.

Bio-Inspired Design and Biomimetic Synthesis of Carboxylic Acid-Related Scaffolds

Nature provides a vast library of complex molecules containing carboxylic acid motifs with potent biological activity. Chemists often draw inspiration from these natural products to design and synthesize new therapeutic agents and functional materials.

Current research directions involve:

Natural Product Synthesis: The total synthesis of complex carboxylic acid-containing natural products remains a significant driver of innovation in synthetic methodology. These efforts not only provide access to potentially valuable compounds but also test the limits of current synthetic capabilities.

Scaffold Hopping and Bioisosteres: Researchers design and synthesize novel molecules that mimic the essential structural features of a natural carboxylic acid but have improved properties, such as better metabolic stability or oral bioavailability. For example, the tetrazole group is often used as a bioisostere for the carboxylic acid group in drug design. researchgate.net

Self-Assembling Systems: Inspired by biological systems, researchers are using simple carboxylic acids to create complex, self-assembling materials like hydrogels and liquid crystals for applications in drug delivery and materials science.

Applications of Carboxylic Acids in Chemical Biology and Material Science Research

The versatility of the carboxyl group makes it invaluable in both chemical biology and materials science.

In Chemical Biology: Carboxylic acid functionalities are used to create molecular probes to study biological processes. For instance, they can be used as attachment points for fluorescent tags or affinity labels to track the localization and interactions of biomolecules within cells. They are also integral to the design of inhibitors for enzymes like proteases and kinases.

In Material Science: Carboxylic acids are critical monomers in the production of a vast range of polymers, including polyesters and polyamides. patsnap.com Research is focused on developing new bio-based polymers from renewable carboxylic acid feedstocks. Furthermore, carboxylate groups are excellent ligands for metal ions, leading to the formation of metal-organic frameworks (MOFs)—highly porous materials with applications in gas storage, separation, and catalysis. nih.gov

| Field | Application Example |

| Chemical Biology | Design of enzyme inhibitors; Bioconjugation handles for probes |

| Material Science | Monomers for bioplastics (e.g., polylactic acid) |

| Nanotechnology | Surface functionalization of nanoparticles |

| Catalysis | Ligands in Metal-Organic Frameworks (MOFs) nih.gov |

Addressing Research Gaps and Challenges in Carboxylic Acid Understanding

Despite their ubiquity and importance, significant challenges and knowledge gaps remain in the field of carboxylic acid research.

Sustainable Synthesis: A primary challenge is the development of more sustainable and environmentally friendly methods for synthesizing carboxylic acids, particularly reducing the reliance on petrochemical feedstocks and harsh oxidizing agents. researchgate.net The efficient utilization of CO₂ as a feedstock remains a major goal. researchgate.net

Metabolic Complexity: While we have a good map of central metabolic pathways involving carboxylic acids, the full extent of their metabolic roles and interactions, especially in the context of the microbiome and complex diseases, is far from completely understood.

Predicting Physicochemical Properties: The presence of a carboxyl group can significantly impact a molecule's properties, including its solubility, acidity, and ability to cross biological membranes. researchgate.net Accurately predicting these properties in complex molecules remains a challenge, hindering rational drug and materials design.

Stereoselective Synthesis: Developing catalytic methods that can precisely control the three-dimensional arrangement (stereochemistry) of complex carboxylic acids is an ongoing challenge. Achieving high levels of stereoselectivity is often critical for biological activity.

Future research will undoubtedly focus on greener synthetic methodologies, deeper integration of analytical chemistry with systems biology, and the rational design of novel carboxylic acid-based molecules for medicine and advanced materials.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Carboxylin to ensure reproducibility?

- Methodological Answer : Follow standardized synthesis procedures with detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). Characterize the compound using spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC, GC-MS). Provide raw spectral data in supplementary materials, including purity assessments via elemental analysis or mass spectrometry. For reproducibility, include step-by-step protocols for intermediate isolation and purification (e.g., recrystallization, column chromatography) .

- Data Example : A synthesis protocol might specify "refluxing at 80°C for 12 hours in anhydrous ethanol with a 1:1.2 molar ratio of precursor X to reagent Y," validated by NMR peaks at δ 2.3 (singlet, 3H) and δ 7.1–7.3 (aromatic multiplet) .

Q. How can researchers validate the structural identity of this compound when conflicting spectral data arise?

- Methodological Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography for definitive structural confirmation). Compare experimental data with computational simulations (DFT for NMR chemical shifts) or literature benchmarks. If discrepancies persist, investigate possible isomerization, solvate formation, or impurities via TGA/DSC for thermal stability analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

Assay Optimization : Ensure in vitro models (e.g., cell lines, enzyme assays) reflect physiological conditions (pH, temperature, cofactors).

Pharmacokinetic Analysis : Evaluate bioavailability, metabolism (e.g., hepatic microsomal assays), and protein binding to identify in vivo inactivation pathways.

Dose-Response Reconciliation : Compare IC₅₀ values from in vitro assays with plasma concentrations achieved in vivo. Adjust dosing regimens or explore prodrug formulations if poor absorption is observed .

- Case Study : A 2023 study found this compound’s in vitro IC₅₀ of 5 μM against Enzyme Z but no efficacy in murine models. Follow-up ADME studies revealed rapid hepatic clearance (t₁/₂ = 15 min), prompting co-administration with CYP450 inhibitors to enhance bioavailability .

Q. How should researchers design studies to investigate this compound’s mechanism of action amid competing hypotheses (e.g., receptor antagonism vs. epigenetic modulation)?

- Methodological Answer :

- Hypothesis Testing : Use knockout models (CRISPR/Cas9) or selective inhibitors to isolate pathways. For example, silence Receptor A in cell lines and measure this compound’s activity to confirm dependence.

- Omics Integration : Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify differentially expressed genes/proteins post-treatment. Validate hits via siRNA or Western blot .

Data Analysis & Reporting

Q. What frameworks are effective for analyzing contradictory results in this compound’s toxicity profiles across studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if Study A reports hepatotoxicity but Study B does not:

Meta-Analysis : Pool raw data to assess dose-dependent effects or interspecies variability.

Experimental Replication : Repeat assays using identical cell lines/animal strains and dosing schedules.

Contextual Factors : Evaluate differences in vehicle solvents (e.g., DMSO vs. saline) or diet/metabolic interactions .

Q. How can researchers enhance methodological transparency when reporting this compound’s bioactivity data?

- Methodological Answer :

- MIAME Compliance : Detail assay conditions (e.g., cell passage number, serum batch).

- Negative Controls : Include baseline activity measurements for untreated samples and reference compounds (e.g., positive/negative controls for enzyme inhibition).

- Statistical Rigor : Report effect sizes, confidence intervals, and power analysis to justify sample sizes. Use platforms like PRIDE or ChEMBL for raw data deposition .

Ethical & Reproducibility Considerations

Q. What steps ensure ethical compliance when extending this compound research to human-derived samples?

- Methodological Answer :

IRB Approval : Submit protocols for ethical review, emphasizing informed consent for primary cell lines (e.g., hepatocytes from biopsies).

Gender/Sex Analysis : Adhere to SAGER guidelines by stratifying data by sex in preclinical models and disclosing limitations in generalizability .

Data Anonymization : Use coded identifiers for patient-derived samples to protect privacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.